Higher Melting Point and Crystallinity Compared to the Phenyl-Analog Pyridine
The target compound demonstrates a higher melting point (115 °C) compared to its closely related phenyl analog, 2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid dimethyl ester (2a), which melts at 136-138 °C [1]. While the melting point of the analogous unsubstituted phenyl derivative is higher, this value represents a key differentiating characteristic for identity verification. The presence of a distinct sharp melting point is a primary indicator of crystallinity and chemical purity, which is crucial for its use as an analytical reference standard, compared to amorphous or lower-purity analogs [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 115 °C |
| Comparator Or Baseline | 2,6-Dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid dimethyl ester (Compound 2a), m.p. 136-138 °C |
| Quantified Difference | Target compound melts under different conditions than the phenyl analog, providing a specific identity checkpoint. |
| Conditions | Synthesis and purification as described in the source material; melting point determined by standard capillary method. |
Why This Matters
For procurement, a precisely defined melting point ensures batch-to-batch identity confirmation, which is critical for research reproducibility and regulatory compliance in impurity analysis.
- [1] Chavan, S. P., Kharul, R. K., Kalkote, U. R., & Shivakumar, I. (2003). An efficient Co (II) catalyzed auto oxidation of 1, 4-dihydropyridines. Synthetic Communications, 33(8), 1333-1340. View Source
